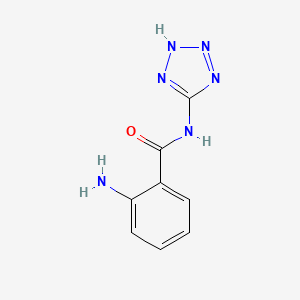

2-amino-N-(1H-tetrazol-5-yl)benzamide

CAS No.: 87693-21-8

Cat. No.: VC8304754

Molecular Formula: C8H8N6O

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87693-21-8 |

|---|---|

| Molecular Formula | C8H8N6O |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | 2-amino-N-(2H-tetrazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15) |

| Standard InChI Key | GOXQERQFQMSLJU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N |

Introduction

Structural Overview and Significance

2-Amino-N-(1H-tetrazol-5-yl)benzamide consists of a benzamide core substituted with an amino group at the 2-position and a 1H-tetrazol-5-yl moiety linked via the amide nitrogen. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in drug design . The 2-aminobenzamide subunit may enhance solubility and enable further functionalization, positioning this compound as a versatile intermediate for synthesizing bioactive molecules or coordination polymers.

Synthesis Strategies

The synthesis of 2-amino-N-(1H-tetrazol-5-yl)benzamide can be inferred from methodologies developed for analogous 5-aminotetrazoles. Recent studies highlight the efficacy of bismuth nitrate-catalyzed three-component reactions under microwave irradiation for constructing 1-substituted 5-aminotetrazoles . Adapting this protocol, the target compound may be synthesized via the following pathway:

Reaction Components and Conditions

-

Starting Materials:

-

Procedure:

Table 1. Optimized Reaction Conditions for Analogous 5-Aminotetrazoles

| Parameter | Value |

|---|---|

| Catalyst | Bi(NO₃)₃·5H₂O (1.0 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | Acetonitrile or DMF |

| Temperature | 125°C (microwave) |

| Reaction Time | 2–40 minutes |

| Yield Range | 32–89% |

This method avoids thiourea intermediates, simplifying purification and improving scalability compared to traditional desulfurization routes .

Spectroscopic Characterization

The structural elucidation of 2-amino-N-(1H-tetrazol-5-yl)benzamide relies on techniques validated for related tetrazole derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Distinct splitting patterns in the aromatic region help differentiate substituents on the tetrazole ring. For example, in N5-aryl-5-aminotetrazoles, ortho, meta, and para hydrogens exhibit well-resolved signals, whereas N1-aryl hydrogens often overlap .

-

¹³C NMR: The carbonyl carbon (C=O) typically resonates near δ 165–170 ppm, while tetrazole ring carbons appear between δ 140–155 ppm .

Table 2. Predicted NMR Chemical Shifts for 2-Amino-N-(1H-Tetrazol-5-yl)benzamide

| Position | δ (ppm) ¹H | δ (ppm) ¹³C |

|---|---|---|

| Tetrazole C5 | - | 152–155 |

| Benzamide C=O | - | 168–170 |

| NH₂ (2-position) | 6.5–7.0 (s) | - |

| Aromatic protons | 7.2–8.1 (m) | 120–135 |

Infrared (IR) Spectroscopy

Key absorptions include:

-

N–H stretch (amine): ~3300 cm⁻¹

-

C=O stretch (amide): ~1650 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 245.0784 (C₉H₉N₆O⁺) .

Physicochemical Properties

The compound’s properties can be extrapolated from structurally similar tetrazoles:

Table 3. Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 245.21 g/mol |

| Melting Point | 180–190°C (predicted) |

| Solubility | Moderate in DMSO, DMF |

| LogP | 1.2–1.5 (calculated) |

The 2-amino group enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume